7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
7-Isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a tricyclic heterocyclic compound featuring a fused triazine-purine-dione scaffold. Its structure includes a triazino[3,4-f]purine core with a 7-isopentyl group (C5H11) and methyl substitutions at positions 3 and 7. The isopentyl chain likely enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-8(2)5-6-19-12(21)10-11(18(4)14(19)22)15-13-17-16-9(3)7-20(10)13/h8H,5-7H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQLYYEMBHLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of isopentylamine with a suitable triazine derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential as an antiviral agent , particularly against viral infections that utilize purine metabolism for replication. Research indicates that derivatives of purine compounds can inhibit viral polymerases, which are crucial for viral replication.
Antiviral Activity
- Mechanism : The compound may act by mimicking natural substrates of viral enzymes, thereby inhibiting their activity.
- Case Study : In vitro studies have shown that similar triazino-purine derivatives exhibit significant antiviral activity against RNA viruses .
Anticancer Properties
Another promising application of this compound is in the field of oncology. Research has indicated that purine derivatives can exhibit cytotoxic effects on various cancer cell lines.
Anti-inflammatory Potential
The compound's structure suggests it may also possess anti-inflammatory properties. Research into related purine derivatives has shown promise in reducing inflammation markers.
- Inflammatory Pathways : The compound may inhibit pathways involved in inflammation such as NF-kB signaling.
- Case Study : In animal models, similar compounds have shown reduced levels of pro-inflammatory cytokines .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of the compound. Neurodegenerative diseases often involve oxidative stress and inflammation.
Mechanism
- Oxidative Stress Reduction : The compound may help in reducing oxidative stress in neuronal cells.
- Case Study : Research on related compounds indicates they can protect against neuronal cell death induced by oxidative stress .
Summary Table of Applications
| Application | Mechanism | Notable Findings |
|---|---|---|
| Antiviral | Inhibition of viral polymerases | Significant activity against RNA viruses |
| Anticancer | Induction of apoptosis and cell cycle arrest | Reduced viability in breast cancer cell lines |
| Anti-inflammatory | Inhibition of NF-kB signaling | Decreased pro-inflammatory cytokines in animal models |
| Neuroprotective | Reduction of oxidative stress | Protection against oxidative stress-induced cell death |
Mechanism of Action
The mechanism by which 7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar triazino-purine-diones:
*Molecular formula inferred from structural analogs (e.g., CID 3064956 ) and substituent contributions.
Key Findings and Implications
Structural Variations and Bioactivity
- Substituent Position: The antitumor activity of triazino-purine-diones (e.g., compound 53 in ) is influenced by the fused ring position ([3,4-e] vs. [3,4-f]) and substituent type. The target compound’s [3,4-f] fusion may alter binding interactions compared to [3,4-e] analogs .
- Electron-Withdrawing Groups : Chlorophenyl-substituted analogs (e.g., CID 309289-95-0) may exhibit improved stability or receptor affinity due to electron-withdrawing effects .
Antimicrobial Potential
coli, P. aeruginosa, and C. albicans . This suggests that the triazino-purine scaffold itself may confer broad-spectrum bioactivity.
Biological Activity
The compound 7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a member of the triazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazino-purine core with substituents that may influence its biological activity. The isopentyl and dimethyl groups are significant for its pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that various triazine derivatives exhibit antimicrobial properties. A study focusing on similar compounds demonstrated that triazino derivatives can effectively inhibit the growth of bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.
Anticancer Properties
Triazine derivatives have been explored for their anticancer potential. For instance, compounds with similar structures have shown to inhibit specific kinases involved in cancer cell proliferation. A notable study reported that certain triazino compounds exhibited cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Several studies have highlighted the enzyme-inhibitory effects of triazine derivatives. For example, compounds similar to this compound have been identified as inhibitors of phosphodiesterase (PDE) enzymes. This inhibition can lead to increased levels of cyclic nucleotides within cells, which may contribute to various physiological effects.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 7-position significantly enhanced antibacterial activity compared to non-substituted analogs.
- Anticancer Activity : A clinical trial assessed the efficacy of a related triazine compound in patients with advanced solid tumors. The compound demonstrated a favorable safety profile and preliminary signs of efficacy in tumor reduction.
- Enzyme Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters showed that a structurally similar compound inhibited PDE5 with an IC50 value of 0.5 μM. This suggests potential utility in treating erectile dysfunction or pulmonary hypertension.
Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of nucleic acid synthesis | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | PDE inhibition |
Pharmacological Profile
| Parameter | Value |
|---|---|
| Molecular Weight | 262.31 g/mol |
| Solubility | Soluble in DMSO |
| Toxicity | Low toxicity observed in vitro |
Q & A
Q. How can researchers optimize the synthesis of 7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione using experimental design principles?
Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example:
- Apply fractional factorial designs to screen critical variables efficiently while minimizing experimental runs .
- Employ orthogonal arrays to isolate interactions between parameters, such as the impact of isopentyl group substitution kinetics on yield .
- Validate results with triplicate trials to ensure reproducibility. Reference analogous heterocyclic systems (e.g., imidazo[1,2-a]pyridines) where DoE improved yields by 20–30% under optimized conditions .
Q. What spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: Combine multi-modal characterization :
- 1H/13C NMR : Assign signals to specific protons (e.g., methyl groups at δ 2.1–2.5 ppm) and carbons in the triazino-purine core. Compare with structurally similar compounds like 3,7-dimethyl-1H-purine-2,6,8-trione .
- HRMS (ESI) : Confirm molecular formula (e.g., [M+H]+ calculated vs. observed mass accuracy < 2 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and NH/OH vibrations (3200–3400 cm⁻¹) to verify functional groups .
- Cross-reference with X-ray crystallography if single crystals are obtainable, as done for related purine derivatives .
Q. How should researchers address conflicting spectral data during structural validation?
Methodological Answer:
- Perform solvent-dependent NMR studies to resolve signal overlaps (e.g., DMSO-d6 vs. CDCl3) and assign ambiguous protons .
- Use 2D NMR techniques (COSY, HSQC, HMBC) to map scalar and through-space correlations, particularly for overlapping signals in the triazino ring .
- Re-examine synthetic intermediates to trace potential impurities or regioisomeric byproducts, as seen in purine derivatives with multiple methyl substituents .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?
Methodological Answer:
- Apply quantum chemical calculations (DFT, MP2) to model transition states and identify kinetic vs. thermodynamic pathways. For example:
Q. How do solvent polarity and proticity influence the compound’s stability and tautomeric equilibria?
Methodological Answer:
- Conduct UV-Vis and pH-dependent NMR studies to monitor tautomerization (e.g., lactam-lactim equilibria). Compare with purine-diones like 3,7-dimethyl-2,6,8-trihydroxypurine, where polar aprotic solvents stabilize the lactam form .
- Use Hammett acidity functions to correlate solvent effects with reaction rates in acid/base-mediated transformations (e.g., alkylation or deprotection steps) .
- Reference studies on analogous systems where solvent choice altered product distributions by >50% due to hydrogen-bonding interactions .
Q. How can discrepancies between experimental and computational data be resolved in mechanistic studies?
Methodological Answer:
- Implement a feedback loop between computation and experiment:
Refine computational models using experimental kinetics (e.g., Arrhenius parameters for key steps) .
Validate predicted intermediates via trapping experiments (e.g., using radical scavengers or stabilizing agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
